

## Role of Aurora kinase B in mitosis and cancer

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Aurora kinase inhibitor-11

Cat. No.: B12379123

Get Quote

An In-depth Technical Guide on the Role of Aurora Kinase B in Mitosis and Cancer

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Aurora kinase B (AURKB) is a crucial serine/threonine kinase that orchestrates multiple pivotal events during cell division to ensure genomic integrity. As the catalytic heart of the Chromosomal Passenger Complex (CPC), AURKB's precise spatiotemporal regulation is fundamental for processes including chromosome condensation, kinetochore-microtubule attachments, activation of the spindle assembly checkpoint (SAC), and cytokinesis.[1][2][3] Consequently, dysregulation of AURKB expression or activity is frequently observed in various human malignancies, where it contributes to aneuploidy and tumorigenesis.[4][5] This has positioned AURKB as a compelling target for anticancer drug development. This technical guide provides a comprehensive overview of AURKB's function in mitosis, its implications in oncology, methodologies for its study, and current therapeutic strategies.

# Aurora Kinase B and the Chromosomal Passenger Complex (CPC)

Aurora B functions as the enzymatic core of the Chromosomal Passenger Complex (CPC), which also comprises three non-enzymatic subunits: Survivin (BIRC5), Borealin (CDCA8), and Inner Centromere Protein (INCENP).[1][2] These subunits are essential for the proper localization and function of the entire complex.[2] INCENP, in particular, acts as a scaffold and stimulates the kinase activity of Aurora B.[2] The CPC exhibits a dynamic localization pattern



throughout mitosis, which is critical for its function. It localizes to the centromeres in prophase and metaphase, relocates to the central spindle in anaphase, and finally concentrates at the midbody during cytokinesis.[1][2][6]

## Core Functions of Aurora Kinase B in Mitosis Chromosome Condensation and Cohesion

Aurora B plays a role in the global condensation of chromosomes during mitosis. It directly phosphorylates Histone H3 at Serine 10 (H3S10ph), a modification historically linked to chromatin compaction.[2][7] While not the sole driver of condensation, its activity is crucial for proper chromosome structure.[2] Additionally, in conjunction with Polo-like kinase 1 (Plk1), Aurora B controls the dissolution of cohesin complexes along the chromosome arms during prophase, while centromeric cohesion is preserved until anaphase onset.[1]

## **Regulation of Kinetochore-Microtubule Attachments**

A primary function of Aurora B is to ensure the correct biorientation of sister chromatids on the mitotic spindle.[2][3] It achieves this by acting as a key component of the error correction mechanism, which destabilizes improper kinetochore-microtubule attachments.[3] Erroneous attachments, such as syntelic (both sister kinetochores attached to microtubules from the same pole) or merotelic (one kinetochore attached to microtubules from both poles) attachments, lack the tension generated by proper amphitelic attachments.[3] In the absence of tension, Aurora B, localized at the inner centromere, can phosphorylate various components of the outer kinetochore, including the Ndc80 complex.[8] This phosphorylation reduces the affinity of the kinetochore for microtubules, promoting their detachment and providing an opportunity for correct attachments to form.[3][8]





Click to download full resolution via product page

Figure 1: Aurora B in Kinetochore-Microtubule Error Correction.

## **Spindle Assembly Checkpoint (SAC) Signaling**

The Spindle Assembly Checkpoint (SAC) is a crucial surveillance mechanism that delays the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.[2][3] Aurora B is a key upstream regulator of the SAC.[9] By destabilizing incorrect kinetochore-microtubule attachments, it indirectly generates the unattached kinetochores that are the primary signal for SAC activation.[3][10] Furthermore, Aurora B directly promotes SAC signaling by phosphorylating kinetochore proteins, such as Bub1, which is necessary for the recruitment and maintenance of other SAC components like Mad2 and BubR1 at the kinetochore.[2][11][12] This ensures that the anaphase-promoting complex/cyclosome (APC/C) remains inhibited until all chromosomes are bioriented.[3]





Click to download full resolution via product page

Figure 2: Role of Aurora B in the Spindle Assembly Checkpoint.

## **Cytokinesis**

Following chromosome segregation in anaphase, the CPC, including Aurora B, relocates to the central spindle and subsequently to the midbody.[1][6] This relocalization is essential for the



successful completion of cytokinesis.[1] At the cleavage furrow, Aurora B phosphorylates several substrates, including myosin II regulatory light chain, which is necessary for the proper localization and function of the contractile ring.[2] It also phosphorylates intermediate filament proteins, promoting their disassembly at the cleavage plane to facilitate cell division.[2]

### **Aurora Kinase B in Cancer**

The critical functions of Aurora B in mitosis mean that its misregulation can lead to chromosomal instability (CIN) and aneuploidy, which are hallmarks of cancer.[5]

### **Overexpression in Human Tumors**

Overexpression of AURKB mRNA and protein is a common feature across a wide range of human cancers, including breast, lung, colon, liver, prostate, and hematological malignancies. [4][13][14][15] Elevated AURKB expression often correlates with high tumor grade, advanced stage, and poor patient prognosis.[4][14][15] For instance, in hepatocellular carcinoma (HCC) and retinoblastoma, high AURKB levels are associated with more aggressive disease.[14][15] However, it is noteworthy that increased AURKB expression does not always correlate with a proportional increase in its co-activator INCENP, which can paradoxically lead to reduced kinase activity and mitotic defects.[13]



| Cancer Type                 | Frequency of AURKB Overexpression (mRNA) | Associated<br>Prognosis                       | Reference |
|-----------------------------|------------------------------------------|-----------------------------------------------|-----------|
| Breast Cancer               | ≥80%                                     | Poor survival with high AURKB:INCENP ratio    | [13]      |
| Hepatocellular<br>Carcinoma | Significantly higher than normal tissue  | Poor prognosis,<br>correlated with T<br>stage | [14]      |
| Prostate Cancer             | ~60%                                     | Promotes tumor progression                    | [13][16]  |
| Colorectal Cancer           | ~60%                                     | Implicated in tumorigenesis                   | [4][13]   |
| Lung Cancer                 | ≥80%                                     | Target for therapy                            | [4][13]   |
| Retinoblastoma              | Markedly elevated                        | Correlates with optic nerve invasion          | [15]      |
| B-cell ALL                  | Inverse correlation with p21Cip1         | Implicated in tumor development               | [5]       |

## **Role in Tumorigenesis**

Overexpression of Aurora B can drive tumorigenesis through multiple mechanisms. Firstly, by overriding the spindle assembly checkpoint, it can lead to premature anaphase entry and chromosome missegregation, directly causing aneuploidy.[5] Secondly, sustained AURKB expression can confer resistance to other therapies, such as PI3K inhibitors in head and neck squamous cell carcinoma.[11] Thirdly, Aurora B has been shown to suppress the expression of the cell cycle inhibitor p21Cip1, a key target of the p53 tumor suppressor, thereby promoting proliferation.[5]

## As a Therapeutic Target

The frequent overexpression of Aurora B in tumors and its essential role in cell division make it an attractive target for cancer therapy.[4][17] Inhibition of Aurora B leads to defects in



chromosome alignment, failure of cytokinesis, and the generation of polyploid cells, which ultimately can trigger apoptosis.[7] Numerous small-molecule inhibitors targeting Aurora B have been developed and evaluated in preclinical and clinical settings.

| Inhibitor               | Туре                            | IC50 (Aurora<br>B) | Selectivity                                    | Status/Note                                            | Reference |
|-------------------------|---------------------------------|--------------------|------------------------------------------------|--------------------------------------------------------|-----------|
| AZD1152<br>(Barasertib) | ATP-<br>competitive             | 0.37 - 1 nM        | >1000-fold vs<br>Aurora A                      | Clinical trials<br>for AML and<br>solid tumors         | [4]       |
| GSK1070916              | ATP-<br>competitive             | 0.38 nM            | >250-fold vs<br>Aurora A                       | Clinical trials<br>for solid<br>tumors and<br>leukemia | [4]       |
| VX-680<br>(Tozasertib)  | Pan-Aurora<br>inhibitor         | 18 nM              | More potent<br>against<br>Aurora A (0.6<br>nM) | Clinical trials<br>for various<br>cancers              | [4]       |
| BI 847325               | Dual<br>Aurora/MEK<br>inhibitor | 3 nM               | Also inhibits Aurora A/C and MEK               | Preclinical<br>and clinical<br>evaluation              | [4]       |
| HOI-07                  | Aurora B<br>specific            | ~0.1 μM            | No effect on<br>Aurora A at 1<br>μΜ            | Preclinical                                            | [7]       |

## Experimental Protocols for Studying Aurora Kinase B

## In Vitro Kinase Assay

This protocol is used to measure the direct enzymatic activity of Aurora B and to assess the potency of inhibitors.

Principle: Recombinant active Aurora B phosphorylates a substrate (e.g., Histone H3 or Myelin Basic Protein) using ATP. The amount of phosphorylation or ADP produced is then quantified.



The luminescence-based ADP-Glo™ assay is a common method.[17][18]

#### Materials:

- Purified recombinant active Aurora B kinase.
- Substrate: Inactive Histone H3[7] or Myelin Basic Protein (MBP).[19]
- Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 2 mM DTT, 5 mM beta-glycerophosphate).[7]
- ATP (at or near Km concentration).
- Test inhibitors dissolved in DMSO.
- Detection reagents (e.g., ADP-Glo<sup>™</sup> Reagent and Kinase Detection Reagent).[17][19]
- · White, opaque 384-well plates.
- Luminometer.

#### Procedure:

- Prepare serial dilutions of the test inhibitor in Kinase Buffer. The final DMSO concentration should not exceed 1%.[19]
- In a 384-well plate, add 1 μl of inhibitor solution (or DMSO for control).[17]
- Add 2 μl of diluted Aurora B enzyme to each well.[17]
- Prepare a mix of substrate and ATP in Kinase Buffer.
- Initiate the reaction by adding 2 μl of the substrate/ATP mix to each well.[17]
- Incubate the plate at 30°C for 45-60 minutes.[17][19]
- Stop the reaction and measure the output:



- For ADP-Glo™: Add 5 µl of ADP-Glo™ Reagent, incubate for 40 minutes at room temperature. Then add 10 µl of Kinase Detection Reagent, incubate for 30 minutes, and read luminescence.[17]
- For Western Blot: Stop the reaction with SDS sample buffer. Run samples on SDS-PAGE, transfer to a membrane, and probe with an antibody specific for the phosphorylated substrate (e.g., anti-phospho-Histone H3 Ser10).[7]





Click to download full resolution via product page

Figure 3: General Workflow for an In Vitro Kinase Assay.

## **Immunofluorescence Microscopy**

This method is used to visualize the subcellular localization of Aurora B and the effects of its inhibition on mitotic structures.

Principle: Cells are fixed and permeabilized, then incubated with primary antibodies against Aurora B or other markers (e.g.,  $\alpha$ -tubulin for microtubules). Fluorescently labeled secondary antibodies are used for visualization. DNA is counterstained with DAPI.[7]

#### Procedure:

- Seed cells (e.g., A549 or HeLa) on glass coverslips or in chamber slides and culture overnight.
- Treat cells with the test compound or vehicle (DMSO) for the desired time (e.g., 24-48 hours).
- Wash cells with PBS and fix with ice-cold methanol for 10-15 minutes.[7]
- Wash with PBS and block with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.[7]
- Incubate with primary antibodies (e.g., anti-Aurora B, anti-α-tubulin) diluted in blocking buffer overnight at 4°C.
- Wash three times with PBS.
- Incubate with appropriate fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.
- Wash three times with PBS.
- Counterstain DNA with DAPI (4',6-diamidino-2-phenylindole) for 10-30 minutes.[7]
- Mount coverslips on slides with mounting medium and visualize using a fluorescence microscope.



## Immunoprecipitation (IP) and Western Blotting

This protocol is used to study protein-protein interactions (e.g., Aurora B with other CPC components or substrates) and to assess the phosphorylation status of downstream targets in cells.

Principle: A specific antibody is used to pull down Aurora B and its binding partners from a cell lysate. The resulting protein complexes are then analyzed by Western blotting.

#### Procedure:

- Treat cultured cells as required and harvest.
- Lyse cells in ice-cold IP Lysis Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 2 mM EDTA, 0.1-0.5% Triton X-100, supplemented with protease and phosphatase inhibitors).[20]
- Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).[18]
- Pre-clear the lysate by incubating with protein A/G beads for 1 hour.
- Incubate the pre-cleared lysate with an anti-Aurora B antibody (or control IgG) for 2-4 hours or overnight at 4°C.[21]
- Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
- Wash the beads 3-5 times with IP Lysis Buffer.
- Elute the proteins by boiling the beads in SDS-PAGE sample buffer.
- Analyze the eluate by Western blotting using antibodies against Aurora B, its known interactors (e.g., INCENP, Survivin, EB1), or phosphorylated substrates (e.g., phospho-Histone H3 Ser10).[7][21]

## **Conclusion and Future Directions**

Aurora kinase B is an indispensable regulator of mitosis whose activity must be flawlessly controlled to maintain genome stability. Its widespread overexpression in cancer and



correlation with poor outcomes have solidified its status as a high-value therapeutic target. While several inhibitors have been developed, challenges related to selectivity, off-target effects, and intrinsic or acquired resistance remain. Future research should focus on developing more selective Aurora B inhibitors, identifying predictive biomarkers for patient stratification, and exploring rational combination therapies that exploit synthetic lethal interactions with AURKB inhibition. A deeper understanding of the complex regulatory networks governing Aurora B function will continue to unveil new avenues for therapeutic intervention against cancer.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Making the Auroras glow: regulation of Aurora A and B kinase function by interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurora kinase B Wikipedia [en.wikipedia.org]
- 3. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Aurora B Overexpression Causes Aneuploidy and p21Cip1 Repression during Tumor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. molbiolcell.org [molbiolcell.org]
- 7. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Aurora B prevents premature removal of spindle assembly checkpoint proteins from the kinetochore: A key role for Aurora B in mitosis PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. AURKB aurora kinase B [Homo sapiens (human)] Gene NCBI [ncbi.nlm.nih.gov]







- 12. Aurora B phosphorylates Bub1 to promote spindle assembly checkpoint signaling -PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Increased Aurora B expression reduces substrate phosphorylation and induces chromosomal instability [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. Aurora Kinase B Expression, Its Regulation and Therapeutic Targeting in Human Retinoblastoma PMC [pmc.ncbi.nlm.nih.gov]
- 16. Aurora B Kinase Promotes CHIP-Dependent Degradation of HIF1α in Prostate Cancer Cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. promega.co.uk [promega.co.uk]
- 18. benchchem.com [benchchem.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. academic.oup.com [academic.oup.com]
- 21. pnas.org [pnas.org]
- To cite this document: BenchChem. [Role of Aurora kinase B in mitosis and cancer].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b12379123#role-of-aurora-kinase-b-in-mitosis-and-cancer]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com